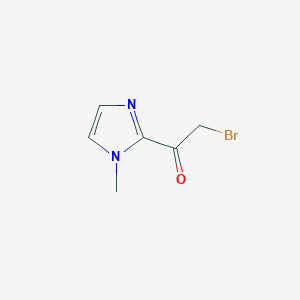

2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone

Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of the molecular structure and functional group positioning. The compound is officially designated with the registry number 750556-81-1 and is catalogued in major chemical databases including PubChem under the identification number 17941283.

The molecular formula of this compound is established as C₆H₇BrN₂O, with a calculated molecular weight of 203.04 grams per mole. The structural elucidation reveals a five-membered imidazole ring system featuring two nitrogen atoms at non-adjacent positions, with one nitrogen bearing a methyl substituent. The carbonyl group is directly attached to the second position of the imidazole ring, while the bromine atom occupies the alpha position relative to the carbonyl carbon.

Table 1: Structural Identification Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| PubChem Identification Number | 17941283 |

| Chemical Abstracts Service Registry Number | 750556-81-1 |

| International Chemical Identifier Key | ONYYYUJTGNBSSD-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN1C=CN=C1C(=O)CBr |

The three-dimensional conformational analysis of this molecule reveals a planar imidazole ring system with the carbonyl group maintaining coplanarity due to conjugation effects. The bromine substituent adopts a position that minimizes steric hindrance while maintaining optimal electronic interactions with the adjacent carbonyl functionality. This structural arrangement contributes to the compound's distinctive chemical properties and reactivity patterns observed in synthetic applications.

Spectroscopic characterization methods provide comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the aromatic imidazole protons, the methyl group attached to nitrogen, and the methylene protons adjacent to the bromine atom. The electronic environment created by the electron-withdrawing bromine and carbonyl groups significantly influences the chemical shift patterns observed in these spectra.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical framework of imidazole chemistry, which traces its origins to pioneering work conducted in the mid-nineteenth century. The foundational synthesis of imidazole itself was first accomplished by Heinrich Debus in 1858, establishing the groundwork for subsequent developments in this heterocyclic system. This early synthesis utilized glyoxal and formaldehyde in ammonia to construct the basic imidazole framework, demonstrating the feasibility of creating five-membered heterocycles containing two nitrogen atoms.

The evolution of imidazole derivative synthesis has progressed through several distinct phases of methodological advancement. Early synthetic approaches focused primarily on establishing efficient routes to the parent imidazole structure, while subsequent research efforts expanded to incorporate various substituents and functional groups. The introduction of halogenated derivatives, including brominated compounds, represented a significant advancement in expanding the synthetic utility of imidazole-based molecules.

Contemporary research in heterocyclic chemistry has increasingly focused on developing specialized imidazole derivatives with enhanced reactivity profiles and improved synthetic accessibility. The synthesis of this compound exemplifies this modern approach, combining multiple functional elements within a single molecular framework to create versatile synthetic intermediates. This compound represents the culmination of decades of methodological refinement in heterocyclic synthesis, incorporating lessons learned from earlier synthetic challenges and limitations.

The historical progression of brominated imidazole derivatives has been influenced by broader trends in organic synthesis, particularly the growing emphasis on creating molecules with multiple reactive sites for complex synthetic transformations. The strategic placement of bromine atoms in organic molecules has evolved from simple substitution reactions to sophisticated synthetic designs that leverage the unique properties of carbon-halogen bonds in nucleophilic substitution and cross-coupling reactions.

Position Within Imidazole Derivative Classification Systems

This compound occupies a distinctive position within the comprehensive classification system of imidazole derivatives, specifically categorized as a halogenated carbonyl compound within the broader family of substituted imidazoles. This classification reflects both the structural features of the molecule and its functional characteristics that distinguish it from other members of the imidazole derivative family.

The primary classification category for this compound is that of halogenated carbonyl compounds, which encompasses molecules containing both halogen substituents and carbonyl functional groups attached to heterocyclic ring systems. Within this category, the compound is further subclassified based on the specific positioning of functional groups and the nature of the heterocyclic core structure. The presence of the methyl group on the imidazole nitrogen creates an additional level of structural specificity that influences both the chemical properties and potential applications of the molecule.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category |

|---|---|

| Primary Family | Imidazole Derivatives |

| Secondary Classification | Halogenated Carbonyl Compounds |

| Tertiary Subdivision | Methylated Imidazole Ketones |

| Quaternary Specification | Alpha-Bromo Ketones with Heterocyclic Substitution |

| Functional Group Profile | Bromine, Carbonyl, Methyl-substituted Imidazole |

The therapeutic and research applications of imidazole derivatives span multiple domains, including antifungal agents, antibacterial compounds, and various other bioactive molecules. The extensive family of imidazole-based pharmaceuticals includes compounds such as clotrimazole, ketoconazole, miconazole, and econazole, all of which demonstrate the versatility of the imidazole scaffold in medicinal chemistry applications. However, this compound is primarily classified as a synthetic intermediate rather than a directly bioactive compound.

Recent developments in imidazole derivative research have demonstrated significant potential for anticancer applications, with various substituted imidazoles showing promising activity against multiple cancer cell lines. These compounds have been evaluated for their ability to induce apoptosis and cellular senescence in malignant cells, representing an evolving area of therapeutic development. The structural diversity within the imidazole derivative family continues to expand as researchers explore new substitution patterns and functional group combinations.

The classification of this compound within synthetic chemistry applications emphasizes its role as a versatile building block for constructing more complex molecular architectures. The combination of the reactive bromine substituent and the carbonyl functionality provides multiple sites for further chemical modification, making this compound particularly valuable in multi-step synthetic sequences. This dual reactivity profile distinguishes it from simpler imidazole derivatives and positions it as an important intermediate in contemporary organic synthesis methodologies.

Properties

IUPAC Name |

2-bromo-1-(1-methylimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYYYUJTGNBSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591678 | |

| Record name | 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750556-81-1 | |

| Record name | 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 1-(1-methyl-1H-imidazol-2-yl)ethanone

This method involves brominating the alpha position of the ethanone adjacent to the imidazole ring:

- Reagents and Conditions: N-Bromosuccinimide (NBS) in acetonitrile at room temperature (20–30 °C) is commonly used.

- Procedure: The 1-(1-methyl-1H-imidazol-2-yl)ethanone is dissolved in acetonitrile, and NBS is added slowly. The mixture is stirred for several hours (typically 4–6 hours) at ambient temperature.

- Workup: The reaction mixture is diluted with water, extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by column chromatography or preparative HPLC.

This approach yields 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone with good selectivity and moderate to high yields.

Multi-Step Synthesis via 2-Acylimidazole Intermediates

An alternative route involves:

- Step 1: Preparation of 2-acylimidazole or 1-(1-methyl-1H-imidazol-2-yl)ethanone derivatives by reaction of 1-methylimidazole with acyl chlorides or other acyl sources.

- Step 2: Bromination of the ethanone intermediate using bromine (Br2) in acetic acid at elevated temperatures (around 100 °C).

This method has been reported with yields around 70% and involves careful control of reaction time and temperature to avoid over-bromination or decomposition.

Reaction Conditions and Reagents Comparison

| Preparation Method | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct bromination with NBS | N-Bromosuccinimide (NBS) | Acetonitrile (CH3CN) | 20–30 °C | 4–6 hours | Moderate to High | Mild conditions, good selectivity |

| Bromination with elemental bromine | Br2 | Acetic acid | 100 °C | 3 hours | ~70 | Requires elevated temperature, multi-step synthesis |

| Multi-step synthesis via 2-acylimidazole | Various acyl sources + Br2 | Acetonitrile, Acetic acid | 20–100 °C | Several hours | Moderate | More complex, involves intermediate isolation |

Mechanistic Insights and Research Findings

- The bromination typically proceeds via electrophilic substitution at the alpha carbon of the ethanone group adjacent to the imidazole ring.

- Computational studies on similar systems have shown that nucleophilic substitution reactions involving imidazole derivatives are influenced by the electronic properties of the substituents and the solvent environment.

- The brominated ethanone intermediate serves as a reactive electrophile for further nucleophilic substitution reactions, enabling the synthesis of a variety of substituted imidazole derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

Nucleophilic Substitution: Substituted imidazole derivatives.

Oxidation: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanoic acid.

Reduction: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanol.

Scientific Research Applications

Chemistry

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone serves as a crucial intermediate in the synthesis of complex imidazole derivatives and other heterocyclic compounds. Its reactivity allows for various transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new substituted products.

- Oxidation : The compound can be oxidized to form 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanoic acid using agents like potassium permanganate.

- Reduction : It can be reduced to yield 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanol using reducing agents such as sodium borohydride.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and is considered a building block for bioactive molecules. Its structural characteristics make it suitable for developing compounds that target specific biological pathways.

Medicine

The potential medicinal applications of this compound are significant:

- Antimicrobial Agents : Research indicates its efficacy in developing pharmaceuticals aimed at treating microbial infections.

- Cancer Research : Studies are ongoing to explore its role in cancer therapeutics, particularly as an inhibitor of key enzymes involved in tumor progression.

Industry

This compound finds utility in the production of agrochemicals and dyes, as well as in materials science, where its unique properties can enhance product performance.

Case Study 1: Synthesis of Bioactive Molecules

A study published in MDPI explored the synthesis of novel imidazole derivatives using this compound as an intermediate. The derivatives exhibited significant inhibitory activity against neutral sphingomyelinase 2 (nSMase2), suggesting potential therapeutic applications in treating neurological disorders and cancer .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives synthesized from this compound demonstrated promising antimicrobial properties. The modifications made to the imidazole ring enhanced activity against various bacterial strains, highlighting its potential for drug development .

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition . The imidazole ring can also interact with metal ions and other cofactors, affecting the function of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-methyl-1H-imidazole: Lacks the ethanone group, making it less reactive in certain nucleophilic substitution reactions.

1-(1-Methyl-1H-imidazol-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Biological Activity

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₇H₈BrN₂O

- CAS Number : 750556-81-1

The presence of a bromine atom and an imidazole ring contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various pathogens, including bacteria and fungi. The mechanism behind its antimicrobial action is believed to involve the disruption of cellular processes in microbial cells.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 2.0 µg/mL |

Anticancer Activity

The compound has also shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly those associated with aggressive tumors.

Case Study: Inhibition of A549 Lung Cancer Cells

In a study examining the effects on A549 lung cancer cells, this compound exhibited an IC50 value of 12 µM, indicating potent antiproliferative effects compared to control groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, leading to enzyme inhibition or modulation. Notably, it may target enzymes involved in critical metabolic pathways in pathogens and cancer cells.

Enzyme Inhibition Studies

Research has focused on the inhibition of lactate dehydrogenase (LDH), an enzyme crucial for cellular metabolism. Preliminary findings suggest that this compound can inhibit both LDHA and LDHB isoforms, with IC50 values indicating selectivity for the A isoform.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|

| LDHA | <10 | Non-selective |

| LDHB | >100 | Selective |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing more complex imidazole derivatives with potential therapeutic applications. Its unique structure allows for modifications that can enhance bioactivity.

Chemical Biology

In chemical biology, it is employed as a tool for studying enzyme interactions and as a building block for bioactive molecules. Its reactivity makes it suitable for various synthetic pathways leading to novel compounds with desired biological properties.

Material Science

Beyond biological applications, this compound is also explored in material science for developing new materials with specific electronic or optical properties due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone, and how can its purity be optimized?

- Methodological Answer : A typical synthesis involves alkylation of 1-methyl-1H-imidazole with 2-bromoethanone precursors. For example, analogous compounds like 2-bromo-1-(naphthalen-1-yl)ethanone are synthesized by reacting bromoacetyl bromide with the heterocyclic substrate under reflux in anhydrous solvents (e.g., dioxane or THF). Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization (ethanol is commonly used). Purity optimization includes iterative recrystallization and characterization via melting point analysis, ¹H NMR, and mass spectrometry .

Q. How is the bromo group in this compound leveraged for further functionalization in heterocyclic chemistry?

- Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions. For instance, in the synthesis of 2-substituted imidazole derivatives, the bromo group is displaced by amines or thiols under basic conditions (e.g., K₂CO₃ in refluxing dioxane). Reaction progress is monitored via TLC, and products are purified by column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and detect impurities (e.g., DMSO-d₆ as solvent, δ ~4.96 ppm for CH₂ in related compounds) .

- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 302 [M+1] for analogs) .

- Elemental Analysis : For validating C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing motifs. For example, in analogs like ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate, SCXRD confirmed imidazole ring planarity and halogen bonding interactions, critical for understanding reactivity .

Q. What strategies mitigate competing side reactions during nucleophilic substitution with this bromoethanone?

- Methodological Answer :

- Temperature Control : Low-temperature conditions (−78°C) for lithiation reactions (e.g., using tert-butyllithium) minimize undesired dehalogenation .

- Protecting Groups : Sulfonyl groups (e.g., phenylsulfonyl) stabilize intermediates during multi-step syntheses .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium fluoride) enhance reaction efficiency in THF/water biphasic systems .

Q. How do computational studies (e.g., DFT) inform the electronic properties of this compound for drug design?

- Methodological Answer : Density Functional Theory (DFT) at the 6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution. For imidazole-based analogs, these studies predict nucleophilic attack sites (e.g., C-2 of imidazole) and guide modifications to enhance bioactivity (e.g., antimicrobial or anticancer properties) .

Q. What are the challenges in assessing the biological activity of derivatives, and how are they addressed?

- Methodological Answer : Bioactivity assays require:

- Docking Studies : AutoDock or Schrödinger Suite to predict binding affinities to targets (e.g., fungal CYP51 for antifungal activity) .

- SAR Analysis : Systematic variation of substituents (e.g., aryl groups at the ethanone position) to correlate structure with efficacy .

- In Vitro Validation : MIC assays against pathogens (e.g., Candida albicans) with positive controls (e.g., fluconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.